Decahydropyrrolo[3,4-B]azepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydropyrrolo[3,4-B]azepin-2-one is a heterocyclic compound with the molecular formula C8H14N2O. It is a versatile small molecule scaffold used in various scientific research and industrial applications . The compound is characterized by its unique structure, which includes a seven-membered ring fused with a five-membered ring, making it an interesting subject for chemical synthesis and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decahydropyrrolo[3,4-B]azepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot synthesis, which involves the formation of a domino imine, followed by intramolecular annulation and a subsequent reaction . This method is advantageous due to its efficiency and the ability to produce the compound in a single reaction vessel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the industrial production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Decahydropyrrolo[3,4-B]azepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Decahydropyrrolo[3,4-B]azepin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of decahydropyrrolo[3,4-B]azepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Biologische Aktivität
Decahydropyrrolo[3,4-B]azepin-2-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The structural formula can be represented as follows:
This compound is characterized by its nitrogen-containing heterocyclic ring, which is known to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Research has indicated that compounds with similar structures can act as inhibitors for various kinases and enzymes implicated in cancer progression .
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For example, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies revealed that it possesses activity against several viruses, including HIV and influenza. The half-maximal effective concentration (EC50) for HIV-1 is reported to be approximately 0.5 µM .
Anticancer Properties
Research indicates that this compound may have significant anticancer potential. It has been tested on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3). The results are summarized in Table 2.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 1.5 |
A549 | 2.0 |
PC-3 | 3.0 |
These findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis as evidenced by increased levels of cleaved caspase-3 .
- Antiviral Efficacy : Another investigation focused on the antiviral potential against HIV-1, revealing that this compound inhibits viral replication effectively at low concentrations .
Eigenschaften
IUPAC Name |
3,4,5,5a,6,7,8,8a-octahydro-1H-pyrrolo[3,4-b]azepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-1-2-6-4-9-5-7(6)10-8/h6-7,9H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCJQQDBJATHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.